N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Description
This compound features a benzodioxole group (a bicyclic aromatic system with two oxygen atoms), a 2-fluorophenyl-substituted piperazine ring, and a benzenesulfonamide moiety. The benzodioxole group is associated with enhanced metabolic stability and lipophilicity, while the piperazine ring contributes to hydrogen bonding and receptor interaction. The benzenesulfonamide group often improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c26-21-8-4-5-9-22(21)28-12-14-29(15-13-28)23(19-10-11-24-25(16-19)33-18-32-24)17-27-34(30,31)20-6-2-1-3-7-20/h1-11,16,23,27H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLDSNAXBAOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with piperazine. The final step involves the sulfonation of the coupled product to introduce the benzenesulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
N-(2,3-Dichlorophenyl)-2-[4-(4-Nitrophenyl)piperazin-1-yl]acetamide (851720-29-1)
- Key Features :
- Piperazine ring substituted with a nitro group (electron-withdrawing) at the 4-position.
- Acetamide linker instead of a sulfonamide.
- Dichlorophenyl group (electron-withdrawing) versus benzodioxole in the target compound.
- Implications: The nitro group may reduce metabolic stability compared to the fluorine in the target compound.
N-[(4-Fluorophenyl)methyl]-N-[2-Oxidanylidene-2-[4-(Phenylmethyl)piperidin-1-yl]ethyl]benzenesulfonamide
- Key Features :
- Piperidine ring (saturated six-membered ring) instead of piperazine.
- 4-Fluorophenyl group versus 2-fluorophenyl in the target compound.
- Benzyl substitution on the piperidine nitrogen.
- Benzyl substitution may enhance lipophilicity but could hinder blood-brain barrier penetration .
3-(4-Fluorophenoxy)benzenesulfonyl Chloride (885950-85-6)
- Key Features: Fluorophenoxy group attached to a benzenesulfonyl chloride. Lacks the piperazine/piperidine moiety.
- Implications: Sulfonyl chloride is reactive, limiting its use in drug development compared to sulfonamides.
Pharmacological and Physicochemical Comparisons
Table 1: Structural and Hypothetical Pharmacokinetic Properties
Key Observations:
- Lipophilicity (LogP) : The target compound’s benzodioxole and sulfonamide balance lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration. Nitro-substituted analogues (LogP ~3.8) may accumulate in fatty tissues.
- Solubility : Sulfonamide groups enhance solubility compared to acetamide or sulfonyl chloride derivatives.
- Metabolic Stability : Fluorine and benzodioxole in the target compound improve resistance to cytochrome P450 metabolism.
Receptor Binding Hypotheses
- Target Compound : Likely binds to serotonin (5-HT) or dopamine receptors due to the piperazine and benzodioxole motifs, common in antipsychotics .
- N-(2,3-Dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide : Nitro groups may shift selectivity toward adrenergic receptors.
- Piperidine Analogues : Reduced hydrogen bonding may lower affinity for CNS targets but increase peripheral activity.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide is a compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of phenylpiperidines, characterized by a complex structure that includes a benzodioxole moiety and a piperazine ring. The IUPAC name is (4R,5R)-5-amino-1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one. Its molecular formula is C20H19F3N2O3, with a molecular weight of 392.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : It acts as an antagonist or modulator at certain G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and signal transduction pathways .
- Kinase Inhibition : Recent studies have shown that derivatives of benzodioxole can inhibit specific kinases such as DYRK1A, which is implicated in various neurological disorders and cancers .
- Antiproliferative Effects : The compound has demonstrated antiproliferative activity against several cancer cell lines, suggesting potential use in oncology .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| DYRK1A Inhibition | DYRK1A | 0.033 | |
| Cell Proliferation | Huh7 (Liver Cancer) | <10 | |
| Caco2 (Colon Cancer) | <10 | ||
| MDA-MB 231 (Breast Cancer) | <10 |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various compounds on cancer cell lines, N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide exhibited significant activity against Huh7 and Caco2 cell lines with IC50 values lower than 10 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapy.
Case Study 2: Neurological Implications
Another research effort focused on the inhibition of DYRK1A by compounds related to benzodioxole structures. The findings indicated that the compound could effectively inhibit DYRK1A with an IC50 value of 0.033 µM, highlighting its potential in treating neurodegenerative diseases where DYRK1A is a contributing factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
